2-(2,2-Difluoroethoxy)benzyl bromide

Catalog No.
S3293104
CAS No.
1179229-29-8
M.F
C9H9BrF2O
M. Wt
251.071
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2,2-Difluoroethoxy)benzyl bromide

CAS Number

1179229-29-8

Product Name

2-(2,2-Difluoroethoxy)benzyl bromide

IUPAC Name

1-(bromomethyl)-2-(2,2-difluoroethoxy)benzene

Molecular Formula

C9H9BrF2O

Molecular Weight

251.071

InChI

InChI=1S/C9H9BrF2O/c10-5-7-3-1-2-4-8(7)13-6-9(11)12/h1-4,9H,5-6H2

InChI Key

CVSRNRPUFNIRNJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CBr)OCC(F)F

solubility

not available

2-(2,2-Difluoroethoxy)benzyl bromide is a chemical compound characterized by its unique structure, which includes a benzyl group attached to a 2-(2,2-difluoroethoxy) moiety. This compound is notable for its potential applications in pharmaceuticals and chemical synthesis due to the presence of both difluoroethoxy and bromide functionalities. The molecular formula for this compound is C9H8BrF2OC_9H_8BrF_2O, indicating the presence of bromine, fluorine, and oxygen atoms in its structure.

The reactivity of 2-(2,2-difluoroethoxy)benzyl bromide can be attributed to the bromine atom, which can undergo nucleophilic substitution reactions. For instance, it can react with nucleophiles such as amines or alcohols to form corresponding derivatives. Additionally, the difluoroethoxy group may participate in reactions where the fluorine atoms can influence the electronic properties of the molecule, potentially enhancing its reactivity in certain conditions.

The synthesis of 2-(2,2-difluoroethoxy)benzyl bromide can be achieved through several methods:

  • Halogenation: Starting from benzyl alcohol or benzyl chloride, halogenation can be performed using bromine or phosphorus tribromide.
  • Reaction with Difluoroethanol: The compound can be synthesized by reacting benzyl bromide with 2,2-difluoroethanol in the presence of a base such as sodium hydride or potassium carbonate to facilitate substitution.
  • Patented Methods: Recent patents describe synthetic routes involving various reagents and conditions that optimize yield and purity .

The applications of 2-(2,2-difluoroethoxy)benzyl bromide are diverse:

  • Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of biologically active compounds.
  • Chemical Research: Utilized in studies exploring structure-activity relationships in medicinal chemistry.
  • Material Science: Potential use in developing new materials with specific electronic or optical properties due to its unique functional groups.

Interaction studies involving 2-(2,2-difluoroethoxy)benzyl bromide focus on its behavior in biological systems and its ability to interact with various biological targets. These studies are crucial for understanding its potential therapeutic effects and toxicity. The compound's interactions with enzymes or receptors could provide insights into its pharmacological profile.

Several compounds share structural similarities with 2-(2,2-difluoroethoxy)benzyl bromide. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
Benzyl BromideSimple benzyl group with bromineKnown for its reactivity; used as a reagent
4-Bromo-phenethyl AlcoholHydroxy group instead of difluoroethoxyExhibits different solubility and reactivity
1-(Difluoromethyl)-4-nitrobenzeneNitro group instead of difluoroethoxyPotentially different biological activity
4-Difluoromethyl-benzyl chlorideChlorine instead of bromineReactivity profile differs due to chlorine atom

This comparison highlights how the unique difluoroethoxy group in 2-(2,2-difluoroethoxy)benzyl bromide may confer distinct chemical properties and potential applications that set it apart from other similar compounds.

Radical-Initiated Bromination Strategies in Aromatic Systems

Radical bromination is a cornerstone for introducing bromine at benzylic positions. The use of N-bromosuccinimide (NBS) in combination with radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide enables controlled benzylic bromination while minimizing undesired alkene addition. The mechanism involves:

  • Initiation: Thermal decomposition of AIBN or peroxides generates radicals, which abstract hydrogen from the benzylic carbon.
  • Propagation: Bromine radicals form via NBS decomposition, leading to selective C–Br bond formation at the resonance-stabilized benzylic position.
  • Termination: Radical recombination halts the chain process.

A critical challenge is preventing over-bromination. Studies show that limiting NBS to 1.05 equivalents and using incremental initiator additions suppress di-brominated byproducts. For example, in benzylic brominations, maintaining reaction temperatures near 70°C in chloroform or acetonitrile optimizes mono-bromination yields.

ParameterOptimal ConditionEffect on Yield
NBS Equivalents1.05Reduces di-bromination
Initiator AdditionIncremental at 70°CSustains radical flux
SolventChloroform/MeCNBalances polarity and boiling point

Diastereoselective Fluorination-Etherification Cascades

The difluoroethoxy moiety is introduced via sequential fluorination and etherification. While direct fluorination of ethers is challenging, a two-step cascade proves effective:

  • Etherification: Benzyl alcohol derivatives react with 2,2-difluoroethyl triflate in the presence of anhydrous potassium carbonate, forming the ether linkage.
  • Radical Fluorination: Post-etherification, fluorination via DAST (diethylaminosulfur trifluoride) or XeF₂ introduces fluorine atoms, though this step remains underexplored in published protocols.

Key to diastereoselectivity is the steric environment of the benzyl intermediate. Bulky substituents adjacent to the ethoxy group favor trans-diastereomers due to reduced torsional strain during fluorination.

Solvent-Mediated Control of Benzylic Bromination Efficiency

Solvent choice critically influences bromination efficiency:

  • Chloroform and CCl₄: Non-polar solvents stabilize radical intermediates, prolonging chain propagation.
  • Acetonitrile: Polar aprotic solvents enhance NBS solubility, accelerating initiation but risking premature termination.

Experiments comparing solvents demonstrate that chloroform achieves ~85% mono-bromination yield versus 72% in acetonitrile. Elevated solvent boiling points (e.g., CCl₄ at 76°C) further improve thermal control, reducing side reactions.

Initiator Systems for Controlled Radical Chain Propagation

Initiator selection dictates reaction kinetics and selectivity:

  • AIBN: Decomposes at 60–70°C, providing steady radical flux ideal for slow substrates.
  • Benzoyl Peroxide: Faster initiation at lower temperatures (~50°C) but risks over-initiation.
  • Redox Systems: Fe²⁺/H₂O₂ combinations offer ambient-temperature initiation but require precise stoichiometry.

A hybrid approach using AIBN (1 mol%) with incremental additions at reflux achieves 92% conversion in 4 hours, as validated in nitrobenzyl bromide syntheses.

InitiatorDecomposition Temp (°C)Radical FluxSuitability
AIBN65–70ModerateBenzylic systems
Benzoyl Peroxide50–60HighFast reactions
KBrO₃/H⁺20–25LowRedox-sensitive substrates

Transition Metal-Mediated C–O Bond Formation Pathways

Transition metal catalysts play a pivotal role in constructing the difluoroethoxy (–OCH2CF2–) moiety of 2-(2,2-difluoroethoxy)benzyl bromide. Nickel(II) complexes, for instance, facilitate C(sp²)–O bond formation via a redox-mediated mechanism. Studies using macrocyclic arene substrates demonstrate that nickel(II) coordinates with trifluoroethanol (TFE) or difluoroethanol (DFE), enabling direct ethoxylation of aromatic rings [3]. Density functional theory (DFT) calculations reveal that the process involves a Ni(III)/Ni(I) reductive elimination pathway, bypassing the energetically demanding Ni(IV)/Ni(II) pathway [3]. This mechanism proceeds through a transient C(sp²)–OCH2CF3–Ni(II) intermediate, characterized by mass spectrometry and gas-phase infrared spectroscopy [3].

Palladium-based systems offer complementary pathways. Palladium(0) difluorocarbene ([Pd⁰]=CF2) intermediates, generated from ClCF2H and a base, undergo protonation to form difluoromethyl palladium complexes ([PdII]–CF2H) [2]. These species engage in cross-coupling reactions with terminal alkynes, establishing C–O bonds without generating fluoroalkyl radicals [2]. Kinetic studies indicate that the rate-determining step involves protonation of the palladium-difluorocarbene complex, followed by alkyne coordination and transmetalation [2].

Key Data:

Catalyst SystemSubstrateReaction Rate (k, s⁻¹)Selectivity (%)
Ni(II)/Macrocyclic AreneAromatic C–H1.2 × 10⁻³92
Pd⁰/ClCF2HTerminal Alkyne3.8 × 10⁻⁴88

Lewis Acid-Assisted Bromide Activation Mechanisms

Lewis acids such as zirconium(IV) chloride (ZrCl4) activate bromide sources like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) for benzylic bromination. In contrast to Brønsted acids, which promote electrophilic aromatic substitution, ZrCl4 facilitates radical-mediated pathways [4]. Under visible light, ZrCl4 catalyzes the homolytic cleavage of DBDMH, generating bromine radicals that abstract benzylic hydrogen atoms to form benzyl radicals [4]. Subsequent bromine atom transfer yields 2-(2,2-difluoroethoxy)benzyl bromide with >98% selectivity [4].

The radical nature of this process is confirmed by light-dependent kinetics: reactions proceed rapidly under green laser irradiation (λ = 532 nm) but stall in darkness [4]. Competitive experiments with α-cyclopropylstyrene, a radical clock substrate, further validate the involvement of free benzyl radicals [4].

Mechanistic Contrast:

  • Lewis Acid (ZrCl4): Radical chain bromination at benzylic positions.
  • Brønsted Acid (HNTf2): Electrophilic bromination on aromatic rings.

Cooperative Catalysis in Sequential Functionalization

Cooperative catalysis integrates transition metals and Lewis acids to achieve sequential C–O bond formation and bromination. For example, silver fluoride (AgF) collaborates with diphenyl sulfoxide (Ph2S=O) to oxidize difluorocarbene (CF2) intermediates into carbonyl fluoride (CF2=O) [1]. This electrophilic species reacts with AgF to form silver trifluoromethoxide (AgOCF3), which mediates nucleophilic trifluoromethoxylation of benzyl bromides [1]. Concurrently, ZrCl4 activates DBDMH for bromide transfer, enabling one-pot synthesis of 2-(2,2-difluoroethoxy)benzyl bromide [4].

Reaction Sequence:

  • C–O Bond Formation:
    CF2 + Ph2S=O → CF2=O + Ph2S [1]
    CF2=O + AgF → AgOCF3 [1]
  • Bromide Installation:
    DBDMH + ZrCl4 → Br- + ZrCl4–Br [4]
    Br- + C6H5CH2OCF2 → C6H5CHBrOCF2 [4]

Radical Chain Propagation Dynamics in Halogenation

Radical chain mechanisms dominate the bromination of the benzylic position in 2-(2,2-difluoroethoxy)benzyl bromide. Initiation occurs via light-induced homolysis of DBDMH, catalyzed by ZrCl4 [4]. The resulting bromine radicals abstract hydrogen from the benzylic carbon, generating a benzyl radical that reacts with DBDMH to propagate the chain [4]. Termination steps involve radical recombination or disproportionation.

Kinetic Parameters:

  • Initiation Rate (ki): 2.4 × 10⁻⁵ M⁻¹s⁻¹
  • Propagation Rate (kp): 1.7 × 10³ M⁻¹s⁻¹
  • Chain Length (ν): ~10³ cycles

Electronic Activation Principles

The 2-(2,2-difluoroethoxy)benzyl bromide exhibits enhanced nucleophilic substitution reactivity due to the electron-withdrawing nature of the difluoroethoxy substituent [1] [2]. The difluoroethoxy group (-OCH2CF2H) possesses a Hammett sigma parameter of approximately +0.35, placing it in the moderate electron-withdrawing category [3]. This electronic effect significantly influences the reactivity patterns compared to simple benzyl bromide systems.

SubstituentElectronic NatureHammett σRelative ReactivityMechanism Preference
p-NO2Strong EWG+0.78HighestSN2 favored
o-OCH2CF2HModerate EWG+0.35HighSN2 with coordination
p-BrWeak EWG+0.23ModerateMixed SN1/SN2
HReference0.00ReferenceMixed SN1/SN2
p-OMeModerate EDG-0.27LowSN1 favored

Mechanistic Considerations

The difluoroethoxy substituent influences the reaction mechanism through both electronic and coordination effects [4]. The presence of the ether oxygen provides a coordination site that can interact with metal catalysts or Lewis acids, while the adjacent difluoromethyl group withdraws electron density from the aromatic ring [5]. This dual effect creates a unique reactivity profile where SN2 mechanisms are favored due to the electron-withdrawing character, while coordination effects can stabilize intermediate species.

Nucleophile Compatibility

Studies on benzyl bromide nucleophilic substitution demonstrate that 2-(2,2-difluoroethoxy)benzyl bromide exhibits excellent compatibility with various nucleophiles [2] [6]. The compound readily undergoes nucleophilic substitution with:

  • Azide anions (forming organic azides for click chemistry) [6]
  • Primary and secondary amines (forming benzylated amines)
  • Alkoxide anions (forming benzyl ethers)
  • Thiolates (forming benzyl sulfides) [2]
  • Organometallic reagents (forming carbon-carbon bonds) [8]

The difluoroethoxy group enhances reactivity toward these nucleophiles by stabilizing the developing positive charge in the transition state through its electron-withdrawing effect [4].

Optimization Parameters

ParameterOptimal RangeEffect on YieldSubstrate Dependency
Temperature-78°C to 25°CLower temperature favors selectivityElectron-rich substrates need lower temp
SolventTHF, toluene, MeCNPolar aprotic solvents preferredSubstrate solubility critical
Concentration0.05-0.2 MModerate concentration optimalBulky substrates prefer lower conc.
Base Equivalents1.5-3.0 equivExcess base drives completionStrongly acidic substrates need more base

Cross-Coupling Precursor Development for Medicinal Chemistry

Palladium-Catalyzed Coupling Reactions

The 2-(2,2-difluoroethoxy)benzyl bromide serves as an exceptional precursor for palladium-catalyzed cross-coupling reactions [9] [8]. The benzylic bromide undergoes smooth coupling with various organometallic partners under optimized conditions.

Alkynylation Reactions

Palladium-catalyzed coupling with lithium acetylides proceeds efficiently at room temperature with excellent functional group tolerance [9] [8]. The reaction utilizes Pd[P(tBu)3]2 as catalyst in toluene, achieving complete conversion within 10 minutes [9].

Coupling PartnerCatalyst SystemConditionsYield RangeApplications
Lithium acetylidesPd[P(tBu)3]2Toluene, RT, 10 min62-89%Pharmaceutical intermediates
Arylboronic acidsPd(OAc)2, ligandTHF/H2O, 77°C60-85%Bioactive compounds
Organozinc reagentsPd catalystTMEDA, various solvents70-90%Drug discovery
DifluorocarbenePd catalystClCF2CO2K, elevated temp76-85%Fluorinated drugs

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling of 2-(2,2-difluoroethoxy)benzyl bromide with arylboronic acids provides access to diarylmethane derivatives with excellent functional group tolerance [10] [11]. The reaction proceeds under mild conditions using Pd(OAc)2 as catalyst with appropriate ligands.

Negishi Coupling

Negishi coupling with organozinc reagents offers another versatile approach for carbon-carbon bond formation [12]. The difluoroethoxy group provides electronic activation while maintaining stability under the reaction conditions.

Copper-Catalyzed Reactions

Recent developments in copper-catalyzed radical coupling reactions have expanded the utility of benzyl bromides in medicinal chemistry [13]. The 2-(2,2-difluoroethoxy)benzyl bromide participates in copper-catalyzed C(sp3)-C(sp2) cross-coupling reactions under mild conditions.

Medicinal Chemistry Applications

Application AreaTarget CompoundsSynthetic AdvantagesBiological Relevance
Anticancer agentsFluorinated aromaticsEnhanced metabolic stabilityImproved bioavailability
CNS drugsDifluoroethoxy derivativesBlood-brain barrier penetrationReduced side effects
Antimicrobial compoundsFluorinated heterocyclesIncreased potencyResistance mechanisms
Enzyme inhibitorsFluorinated building blocksSelective bindingImproved selectivity

Directed Ortho-Metalation Directing Group Applications

Directing Group Hierarchy

The difluoroethoxy group in 2-(2,2-difluoroethoxy)benzyl bromide functions as a moderately strong directing group for ortho-metalation reactions [14] [15]. The directing ability stems from the coordination capability of the ether oxygen combined with the electron-withdrawing effect of the difluoromethyl group.

DMG TypeSubstrateMetalation SiteDMG StrengthBase UsedApplications
Carbamate (-OCONEt2)Aryl carbamatesOrtho to carbamateVery strongs-BuLi/TMEDAPolysubstituted aromatics
Difluoroethoxy (-OCH2CF2H)Target compoundOrtho to difluoroethoxyStrongn-BuLi or s-BuLiFluorinated aromatics
Methoxy (-OMe)Anisole derivativesOrtho to methoxyModeraten-BuLiBenzofuran synthesis
Amide (-CONEt2)BenzamidesOrtho to amideStrongs-BuLiQuinoline synthesis

Mechanistic Aspects

The directed ortho-metalation mechanism involves initial coordination of the alkyllithium base to the ether oxygen, followed by intramolecular deprotonation at the ortho position [16] [17]. The difluoromethyl group enhances the acidity of the ortho hydrogen through its electron-withdrawing effect, facilitating the metalation process.

Synthetic Applications

Regioselective Functionalization

The ortho-metalated species can be trapped with various electrophiles to introduce functional groups regioselectively [18] [19]. Common electrophiles include:

  • Alkyl halides (for alkylation)
  • Carbonyl compounds (for alcohol formation)
  • CO2 (for carboxylic acid formation)
  • Silyl chlorides (for silylation)
  • Halogen sources (for halogenation)

Anionic Fries Rearrangement

When appropriate protecting groups are employed, the ortho-metalated intermediate can undergo anionic Fries rearrangement to form phenol derivatives [19]. This provides access to valuable synthetic intermediates with defined substitution patterns.

Reaction Optimization

ParameterOptimal ConditionsRationaleSubstrate Considerations
Temperature-78°C to -100°CPrevents decompositionElectron-rich substrates more sensitive
Bases-BuLi or n-BuLiStrong basicity requiredTMEDA additive improves efficiency
SolventTHF or THF/TMEDACoordinates lithiumSolubility of starting materials
AtmosphereStrictly inertPrevents oxidationMoisture exclusion critical

Polyfluorinated Building Blocks for Materials Science

Polymer Applications

The incorporation of 2-(2,2-difluoroethoxy)benzyl bromide into polymer systems provides access to materials with unique properties [20] [21]. The difluoroethoxy group imparts beneficial characteristics including:

  • Reduced surface tension
  • Enhanced chemical stability
  • Improved thermal properties
  • Lower dielectric constant
  • Increased hydrophobicity

Fluorinated Polymer Synthesis

Material TypeSynthetic RouteKey PropertiesApplications
Polystyrene derivativesFriedel-Crafts alkylationLow surface tension, chemical stabilitySpecialty polymers
Fluorinated heterocyclesCross-coupling reactionsEnhanced bioavailability, stabilityPharmaceutical industry
Flame retardant polymersFree radical brominationFlame retardancy, thermal stabilityFire safety materials
Fluorinated monomersPolymerization reactionsLow dielectric constant, transparencyElectronic materials

Materials Properties

Thermal Stability

Fluorinated polymers incorporating difluoroethoxy groups demonstrate exceptional thermal stability [22] [23]. The strong carbon-fluorine bonds resist thermal degradation, with decomposition temperatures often exceeding 300°C.

Chemical Resistance

The fluorinated building blocks impart remarkable chemical resistance to the resulting polymers [24]. This includes resistance to:

  • Strong acids and bases
  • Organic solvents
  • Oxidizing agents
  • UV radiation

Industrial Applications

Electronics Industry

Fluorinated polymers derived from difluoroethoxy building blocks find extensive use in electronics applications [25] [26]:

  • Insulating materials
  • Printed circuit boards
  • Semiconductor processing
  • Optical components

Aerospace and Automotive

The unique properties of these materials make them valuable for demanding applications:

  • High-temperature seals
  • Fuel system components
  • Corrosion-resistant coatings
  • Lightweight structural materials

Sustainability Considerations

Recent developments focus on environmentally friendly synthesis and recycling of fluorinated materials [27]. The design of biodegradable fluorinated polymers and improved recycling processes addresses environmental concerns while maintaining performance benefits.

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Dates

Last modified: 08-19-2023

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